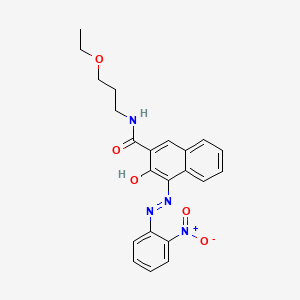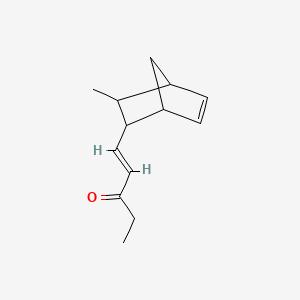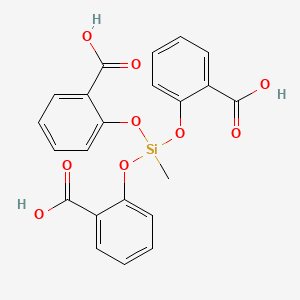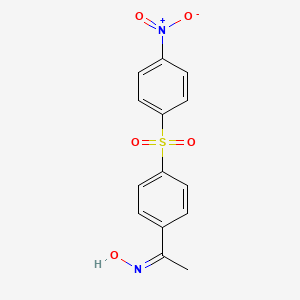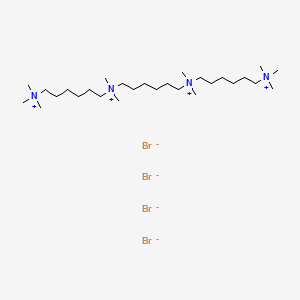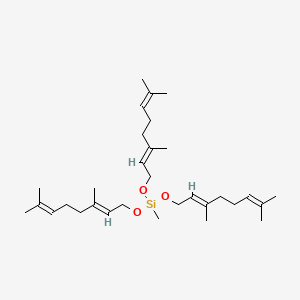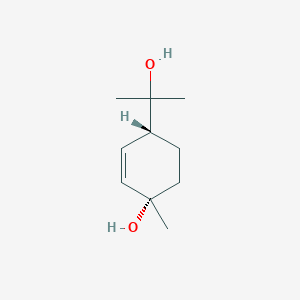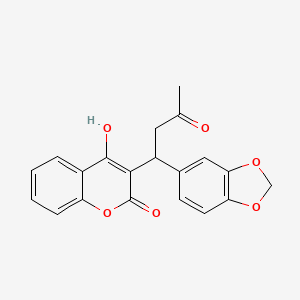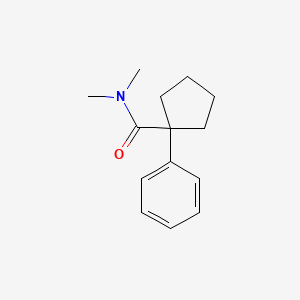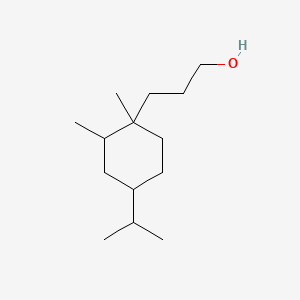
(trans(trans))-4'-Ethyl(1,1'-bicyclohexyl)-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile is an organic compound characterized by its bicyclic structure with an ethyl group and a nitrile group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile typically involves the following steps:
Grignard Reaction: The initial step involves the reaction of 4-ethylcyclohexylmagnesium bromide with 4-cyanocyclohexanone under anhydrous conditions to form the desired product.
Purification: The crude product is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are commonly employed.
Major Products
Oxidation: Formation of 4’-Ethyl(1,1’-bicyclohexyl)-4-carboxylic acid.
Reduction: Formation of 4’-Ethyl(1,1’-bicyclohexyl)-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of liquid crystals for display technologies and other advanced materials.
作用機序
The mechanism by which (trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the bicyclic structure can interact with lipid membranes, influencing membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
- (trans(trans))-4’-Propyl(1,1’-bicyclohexyl)-4-carbonitrile
- (trans(trans))-4’-Methyl(1,1’-bicyclohexyl)-4-carbonitrile
- (trans(trans))-4’-Vinyl(1,1’-bicyclohexyl)-4-carbonitrile
Uniqueness
(trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile is unique due to its specific ethyl substitution, which imparts distinct physical and chemical properties. This compound exhibits different reactivity and interaction profiles compared to its analogs, making it valuable for specific applications in research and industry.
特性
CAS番号 |
70784-09-7 |
|---|---|
分子式 |
C15H25N |
分子量 |
219.37 g/mol |
IUPAC名 |
4-(4-ethylcyclohexyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C15H25N/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h12-15H,2-10H2,1H3 |
InChIキー |
ZLHYETUWSWBIQD-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)C2CCC(CC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



